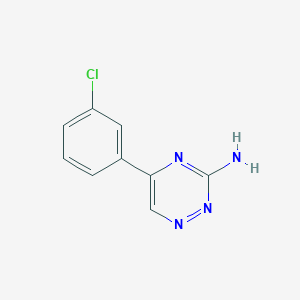

5-(3-クロロフェニル)-1,2,4-トリアジン-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms and three carbon atoms . The position of the nitrogen atoms in the ring differentiates it from other triazine isomers .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Single-crystal X-ray diffraction (SCXRD) analysis and Hirshfeld surfaces analysis can provide detailed representation of the molecule’s shape and properties within its crystalline environment .科学的研究の応用

抗菌活性

5-(3-クロロフェニル)-1,2,4-トリアジン-3-アミン由来の新規マンニッヒ塩基の合成と評価により、有意な抗菌活性が明らかになりました . これらの化合物は、様々な細菌(グラム陽性菌とグラム陰性菌の両方)と酵母に対して試験されました。特に:

抗炎症作用

この化合物では直接研究されていませんが、関連するピラゾールジアゼニルピリミジンへの3-クロロフェニル部位の導入により、抗炎症作用が強化されました . 5-(3-クロロフェニル)-1,2,4-トリアジン-3-アミンについても、同様の効果をさらに調査することができます。

ホウ素酸誘導体

この化合物とは直接関連しませんが、ホウ素酸誘導体の合成における最近の進歩が報告されています。 これらの化合物は、触媒作用や材料科学など、様々な分野で潜在的な用途があります .

作用機序

Target of Action

It is known that similar compounds can interact with various molecular targets, such as gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and can influence a variety of physiological processes.

Mode of Action

It has been suggested that the compound may exert its effects by influencing voltage-gated sodium channels (vgscs) . VGSCs are essential for the initiation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.

Biochemical Pathways

Modulation of vgscs can influence a variety of downstream signaling pathways, potentially leading to changes in neuronal excitability and other physiological processes .

Result of Action

It has been suggested that the compound may have anticonvulsant activity, potentially due to its effects on vgscs .

生化学分析

Biochemical Properties

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well established. A related compound, TP-315, has been found to interact with voltage-gated sodium channels, which could partially explain its anticonvulsant activity .

Temporal Effects in Laboratory Settings

Related compounds like TP-315 have been studied for their effects over time, including their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine at different dosages in animal models are not well studied. Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine are not well known. Related compounds like CCCP have been found to inhibit oxidative phosphorylation, suggesting potential interactions with enzymes or cofactors in metabolic pathways .

Transport and Distribution

Related compounds like MB07811 have been found to undergo first-pass hepatic extraction, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well known. Related compounds have been found to influence the localization and function of proteins within specific compartments or organelles .

特性

IUPAC Name |

5-(3-chlorophenyl)-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDAICRDPHZNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)

![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)

![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)

![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)

![N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2362279.png)

![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)